Olivetol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

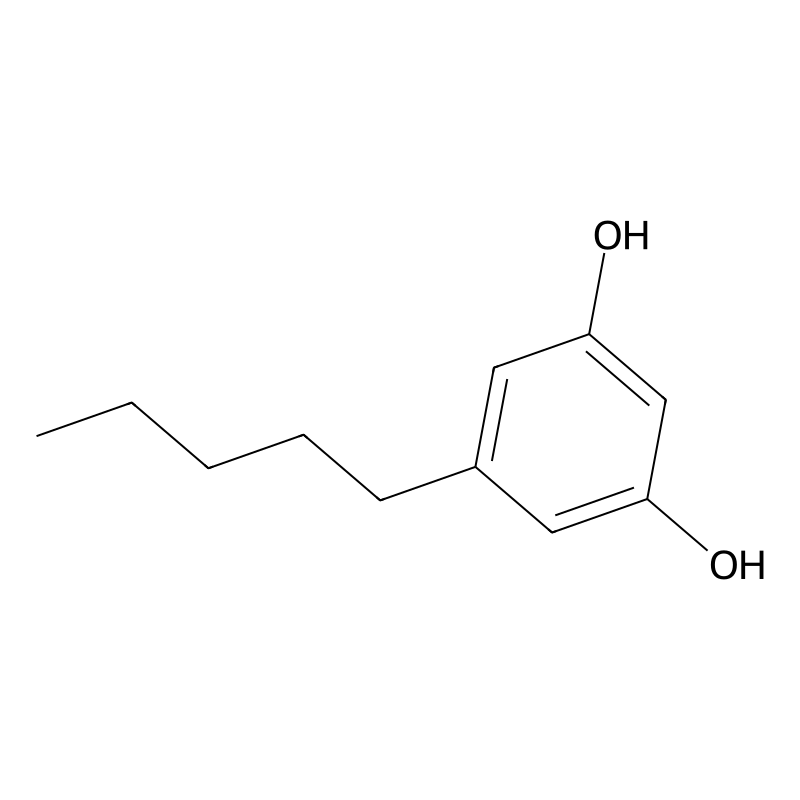

Olivetol, also known as 5-pentylresorcinol, is a naturally occurring compound found in various plants, including olives, primroses, and Cannabis sativa []. While research on olivetol is still in its early stages, scientists are exploring its potential applications in several scientific areas:

Precursor for Cannabinoid Production

Olivetol plays a crucial role in the biosynthesis of cannabinoids, such as tetrahydrocannabinol (THC) and cannabidiol (CBD), in Cannabis sativa []. It serves as an intermediate step in the pathway leading to these well-known compounds []. Understanding the role of olivetol in this process could aid in the development of new methods for manipulating cannabinoid production in the plant.

Anti-inflammatory and Neuroprotective Properties

Studies suggest that olivetol might possess anti-inflammatory and neuroprotective properties [, ]. Researchers have observed its potential to reduce inflammation in various cell types and protect neurons from damage [, ]. However, these studies were mainly conducted in cell cultures and require further investigation in animal models and human trials to confirm these findings.

Olivetol, scientifically known as 5-pentylresorcinol, is an organic compound with the molecular formula . It belongs to the class of resorcinols, characterized by a benzene ring with two hydroxyl groups and a pentyl side chain at the fifth position. This compound is primarily recognized for its role in the biosynthesis of cannabinoids, particularly tetrahydrocannabinol and cannabidiol, as it serves as a precursor in their synthesis pathways. Olivetol is also noted for its potential applications in pharmaceuticals and as a chemical building block in organic synthesis .

- Condensation Reactions: It can react with geranyl diphosphate to form cannabigerol, a precursor to many cannabinoids. This reaction highlights olivetol's importance in cannabinoid biosynthesis .

- Terpenylation: Olivetol can be subjected to acid-catalyzed terpenylation, leading to the formation of various cannabinoids such as Δ1-tetrahydrocannabinol. The mechanism involves the generation of a delocalized cation that facilitates the reaction .

- Aldol Condensation: In the absence of specific enzymes, olivetol can form through nonenzymatic aldol condensation of linear tetraketide intermediates .

Olivetol exhibits several biological activities:

- Cannabinoid Synthesis: As a precursor in cannabinoid biosynthesis, olivetol contributes to the formation of various cannabinoids that possess psychoactive and therapeutic properties.

- Antimicrobial Properties: Some studies suggest that olivetol may exhibit antimicrobial activity, although further research is needed to fully understand its efficacy and mechanisms .

- Potential Therapeutic Uses: Due to its structural similarity to other bioactive compounds, olivetol may have potential therapeutic applications that warrant further investigation.

Several methods exist for synthesizing olivetol:

- Biosynthetic Pathway: The natural biosynthesis involves the condensation of three malonyl-CoA molecules and one hexanoyl-CoA molecule catalyzed by tetraketide synthase, followed by a cyclization step mediated by olivetolic acid cyclase .

- Chemical Synthesis: Laboratory synthesis can be achieved through lithiation of 1,3-dimethoxy-olivetol followed by addition of geranial and cyclization with tosyl chloride, ultimately leading to demethylation processes .

- Terpenylation Reactions: Acid-catalyzed reactions involving olivetol can yield various terpenylated derivatives, enhancing its utility in cannabinoid synthesis .

Olivetol finds applications in various fields:

- Pharmaceuticals: Its role as a precursor in cannabinoid synthesis makes it valuable for developing therapeutic agents targeting pain relief, anxiety, and other conditions.

- Organic Synthesis: Olivetol serves as an important building block in synthetic organic chemistry for producing complex molecules.

- Research: It is utilized in biochemical research to study cannabinoid pathways and enzyme functions.

Research into olivetol's interactions primarily focuses on its role in cannabinoid synthesis and its potential biological effects:

- Studies have demonstrated that olivetol interacts with various enzymes involved in cannabinoid biosynthesis, influencing the production rates of different cannabinoids .

- Investigations into its antimicrobial properties indicate potential interactions with microbial membranes or metabolic pathways, though more research is needed to clarify these mechanisms .

Olivetol shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Cannabidiol | Similar backbone | Anticonvulsant, anti-inflammatory | Non-psychoactive |

| Tetrahydrocannabinol | Similar backbone | Psychoactive effects | Major psychoactive component |

| Olivetolic Acid | Hydroxylated derivative | Precursor in cannabinoid synthesis | Directly involved in cannabinoid pathways |

| Resorcinol | Core structure | Antimicrobial properties | Basic aromatic compound |

Olivetol's uniqueness lies in its specific role as a precursor in cannabinoid synthesis while also demonstrating potential biological activities that are distinct from those of its analogs.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant